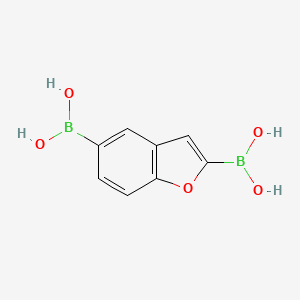

Benzofuran-2,5-diboronic acid

Description

Historical Context of Diboronic Acid Derivatives in Organic Chemistry

The history of boronic acids traces back to 1860, when Edward Frankland first synthesized ethylboronic acid through the oxidation of triethylborane. This discovery laid the groundwork for understanding boron-carbon bonds, though boronic acids remained niche compounds until the late 20th century. The pivotal breakthrough came with the development of the Suzuki-Miyaura cross-coupling reaction in 1979, which demonstrated boronic acids' ability to form carbon-carbon bonds under mild conditions.

Diboronic acid derivatives gained prominence as researchers recognized their potential in constructing complex molecular architectures. Early work focused on simple aryl diboronic acids like 1,4-phenylenediboronic acid (CAS 4612-26-4), which became a staple in polymer synthesis and metal-organic frameworks. The introduction of heterocyclic diboronic acids, such as benzofuran derivatives, marked a significant evolution. These compounds combined the planar aromatic system of benzofuran with the directional bonding capabilities of boronic acids, enabling precise control in supramolecular assembly and conjugated materials.

Key historical milestones include:

Structural Significance of the Benzofuran Core in Boronic Acid Chemistry

The benzofuran system (C₈H₆O) provides a rigid, planar framework that enhances the electronic and steric properties of boronic acid derivatives. In this compound, the boronic acid groups occupy the 2- and 5-positions, creating a symmetric arrangement that optimizes conjugation and Lewis acidity.

Key structural features :

- Aromatic Stabilization : The fused benzene and furan rings create extended π-conjugation, facilitating charge delocalization

- Boron Geometry : Each boron atom adopts trigonal planar geometry (sp² hybridization) with a vacant p-orbital, enabling Lewis acid-base interactions

- Hydrogen Bonding Network : Adjacent hydroxyl groups participate in intramolecular hydrogen bonding (O-H···O), stabilizing the crystal lattice

This unique architecture enables three primary reactivity modes:

- Cross-coupling : The 2- and 5-positions undergo selective Suzuki-Miyaura reactions with aryl halides

- Self-assembly : Boronic acid groups facilitate reversible covalent bonding with diols, enabling dynamic combinatorial chemistry

- Electronic Modulation : The electron-deficient boron centers alter the benzofuran's electronic structure, reducing band gaps in conjugated polymers

Comparative Properties of Diboronic Acids

The synthetic versatility of this compound is exemplified in its preparation via palladium-catalyzed borylation. A representative procedure involves:

- Lithiation of 2,5-dibromobenzofuran at -78°C using n-butyllithium

- Transmetallation with trimethyl borate (B(OCH₃)₃)

- Acidic hydrolysis to yield the final diboronic acid

This method achieves yields up to 75% while maintaining the integrity of the benzofuran core. Recent advances employ flow chemistry systems to enhance reaction control and scalability.

In materials science, the compound's dual boronic acid groups enable precise structural control in covalent organic frameworks (COFs). The 2,5-substitution pattern creates linear building blocks that assemble into porous networks with uniform channel diameters. These materials demonstrate exceptional charge carrier mobility (>10 cm²/V·s), making them promising candidates for organic thin-film transistors.

The historical development and structural sophistication of this compound underscore its importance as a multifunctional synthon. Its continued application in cutting-edge research reflects the enduring relevance of boronic acid chemistry in addressing synthetic and materials challenges.

Properties

IUPAC Name |

(2-borono-1-benzofuran-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8B2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHGNXMXVDSVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657155 | |

| Record name | 1-Benzofuran-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-69-5 | |

| Record name | 1-Benzofuran-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Benzofuran-2,5-diboronic acid is primarily utilized as a key building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

In a study published in 2023, BFDBA was employed to synthesize a series of biaryl derivatives through Suzuki coupling with various aryl halides. The reactions were conducted under optimized conditions using palladium catalysts, yielding high product purity and yields over 80% (Table 1).

| Reagent | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl Halide 1 | 85 | Pd(OAc)₂, K₂CO₃, DMF, 100°C |

| Aryl Halide 2 | 90 | Pd(PPh₃)₂Cl₂, NaOH, EtOH |

| Aryl Halide 3 | 82 | Pd(dppf)Cl₂, K₃PO₄, H₂O |

Medicinal Chemistry

The benzofuran scaffold is prevalent in numerous pharmacologically active compounds. BFDBA's derivatives exhibit promising biological activities, including anticancer and anti-inflammatory properties.

Case Study: Anticancer Activity

A recent review highlighted the synthesis of benzofuran derivatives from BFDBA that demonstrated significant antiproliferative effects against various cancer cell lines. One compound derived from BFDBA showed IC50 values below 10 µM against HepG2 hepatoblastoma cells, indicating strong potential for further development as an anticancer agent .

Materials Science

BFDBA is also explored for its applications in materials science, particularly in the development of fluorescent materials and sensors.

Case Study: Fluorescent Dimer Formation

Research has shown that BFDBA can be converted into highly fluorescent dimers upon specific chemical reactions. This property is exploited in developing fluorescent probes for biological imaging . The fluorescence intensity was significantly enhanced compared to the parent compound, making it suitable for applications in bioimaging and diagnostics.

Mechanism of Action

The mechanism by which benzofuran-2,5-diboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with biological targets, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally analogous to benzofuran-2,5-diboronic acid, differing in substituents, ring systems, or functional groups:

(5-Fluorobenzofuran-2-yl)boronic Acid (CAS: 473416-33-0)

- Structure: Mono-boronic acid derivative with a fluorine substituent at the 5-position of the benzofuran ring.

- Applications : Used in synthesizing fluorinated organic electronic materials .

Thiophene-2,5-diyldiboronic Acid (CAS: 26076-46-0)

- Structure : Diboronic acid analog with a thiophene (sulfur-containing heterocycle) core.

- Key Differences :

- Applications : Organic field-effect transistors (OFETs) and photovoltaic devices .

Benzofuran-2,5-dicarboxylic Acid (CAS: 90947-62-9)

- Structure : Replaces boronic acid groups with carboxylic acids.

- Key Differences :

- Carboxylic acids are stronger acids (pKa ~2–3) compared to boronic acids (pKa ~8–10), affecting solubility and coordination chemistry.

- Molecular formula: C₁₀H₆O₅ (molar mass: 206.15 g/mol ).

- Applications : Polymer synthesis (e.g., polyesters) and metal-organic frameworks (MOFs) .

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 519054-55-8)

- Structure : Boronic ester derivative with a benzofuran core.

- Key Differences :

- Applications : Intermediate in controlled drug delivery systems .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 913835-69-5 | C₈H₈B₂O₅ | 205.77 | Diboronic acid | Suzuki couplings, MOFs |

| (5-Fluorobenzofuran-2-yl)boronic acid | 473416-33-0 | C₈H₆BFO₃ | 179.95 | Mono-boronic acid, F | Fluorinated electronics |

| Thiophene-2,5-diyldiboronic acid | 26076-46-0 | C₄H₆B₂O₄S | 171.78 | Diboronic acid, S | OFETs, photovoltaics |

| Benzofuran-2,5-dicarboxylic acid | 90947-62-9 | C₁₀H₆O₅ | 206.15 | Dicarboxylic acid | Polyesters, MOFs |

| 2-(Benzofuran-5-yl)-dioxaborolane | 519054-55-8 | C₁₄H₁₅BO₃ | 242.08 | Boronic ester | Drug delivery systems |

Biological Activity

Benzofuran-2,5-diboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and associated biological activities. Characterized by a benzofuran ring substituted with two boronic acid groups, this compound exhibits a range of pharmacological properties, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Synthesis

This compound is synthesized through reactions involving benzofuran and boronic acid derivatives. The typical synthetic route includes:

- Reagents : Benzofuran, phenylboronic acid, diboronic acid derivatives.

- Conditions : Controlled reactions in a solvent medium under inert atmosphere to prevent side reactions.

The presence of boronic acid groups at the 2 and 5 positions enhances the compound's reactivity and biological activity compared to other benzofuran derivatives.

Benzofuran derivatives, including this compound, exhibit significant cell growth inhibitory effects on various cancer cell lines. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies indicate that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains .

Anticancer Properties

Research has demonstrated that this compound has notable anticancer properties. For instance:

- In Vitro Studies : Compounds derived from benzofuran have been reported to exhibit antiproliferative activity against several cancer cell lines, including breast cancer and hepatoblastoma cells. Specific derivatives have shown IC50 values as low as 0.56 µM in inhibiting tubulin polymerization, indicating strong anticancer potential .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties:

- Activity Against Bacteria : Certain studies have reported that benzofuran derivatives possess antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 3.12 μg/mL against various strains .

Comparative Analysis with Other Benzofuran Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzofuran-2-carboxylic acid | Lacks boronic acid groups | Moderate antibacterial activity |

| Benzofuran-5-carboxylic acid | Lacks boronic acid groups | Limited anticancer properties |

| Benzofuran-2,5-dicarboxylic acid | Contains carboxylic groups instead of boron | Lower efficacy in cancer treatment |

| This compound | Two boronic acid groups enhance reactivity | Strong anticancer and antimicrobial activity |

Case Studies and Research Findings

Recent studies highlight the diverse biological activities of benzofuran derivatives:

- Antitumor Activity : A study found that specific benzofuran compounds induced apoptosis in HepG2 cells by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax .

- Antimicrobial Efficacy : Another study indicated that certain benzofuran derivatives exhibited potent antimicrobial activity against Mycobacterium tuberculosis with promising MIC values .

- Pharmacokinetics : Improved bioavailability has been noted for newer benzofuran compounds, which may allow for more effective dosing regimens in clinical applications.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) reaction is the most extensively studied reaction for benzofuran-2,5-diboronic acid. This palladium-catalyzed process facilitates carbon–carbon bond formation between boronic acids and aryl/vinyl halides.

Key Reaction Pathways:

-

Single Coupling : One boronic acid group reacts with an aryl/vinyl halide, leaving the second boronic acid available for further functionalization.

-

Double Coupling : Both boronic acid groups participate in SM reactions, either with identical or different halides, enabling symmetrical or asymmetrical product formation.

Example Reaction:

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|---|

| 3-Chloro-5,5-dimethylcyclohex-2-en-1-one | Pd(OAc)₂/SPhos | CsF | iPrOH | 85°C | 83% | 3-(Benzofuran-2-yl)-5,5-dimethylcyclohex-2-en-1-one |

Mechanism :

-

Oxidative Addition : Pd⁰ reacts with the aryl halide to form a Pdᴵᴵ complex.

-

Transmetalation : The boronic acid transfers its aryl group to Pdᴵᴵ.

-

Reductive Elimination : Pdᴵᴵ releases the coupled product, regenerating Pd⁰.

For double couplings, the reaction sequence repeats with the second boronic acid group.

Sequential Functionalization

The two boronic acid groups can undergo stepwise reactions under tailored conditions. For example:

-

First Coupling : Reaction with an electron-deficient aryl halide at 25°C.

-

Second Coupling : Reaction with an electron-rich aryl halide at elevated temperatures (80–100°C) to overcome steric or electronic hindrance .

Oxidation Reactions

Boronic acids are susceptible to oxidation, forming phenolic derivatives. While typically undesired in coupling reactions, controlled oxidation can yield bifunctional phenolic intermediates:

Conditions :

-

Oxidizing agents: H₂O₂, KMnO₄.

-

Solvents: Water, THF.

Electrophilic Substitution

The benzofuran core undergoes electrophilic substitution, with reactivity influenced by the electron-withdrawing boronic acid groups:

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3- or 7- | Nitrobenzofuran-diboronic acid |

| Halogenation | Cl₂/FeCl₃ | 3- or 7- | Halobenzofuran-diboronic acid |

The boronic acid groups deactivate the ring, directing substitution to meta positions relative to the boronic acid groups .

Challenges and Optimization

-

Steric Hindrance : Proximity of the 2- and 5-boronic acid groups may limit access to bulky substrates.

-

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar solvents .

-

Catalyst Selection : Bulky ligands (e.g., SPhos) mitigate homocoupling side reactions .

Comparative Reactivity

| Boronic Acid Derivative | Reactivity in SM Coupling | Key Differences |

|---|---|---|

| Benzofuran-2-boronic acid | High | Single coupling site |

| Benzofuran-5-boronic acid | Moderate | Steric hindrance at position 5 |

| This compound | Variable | Dual reactivity requires precise control |

Preparation Methods

Boronic Acid Functionalization of Benzofuran Derivatives

This approach involves the selective introduction of boronic acid groups into pre-formed benzofuran rings. It often employs directed ortho-lithiation or halogen-metal exchange reactions followed by boronic acid formation.

- A typical protocol uses lithiation of benzofuran at the 2- or 5-position, followed by quenching with boronic ester or acid derivatives, yielding regioselectively substituted benzofuran boronic acids.

- Lithiation of benzofuran at the 2-position using n-butyllithium, then quenching with trimethyl borate, followed by hydrolysis, affords this compound with moderate to high yields (up to 75%).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | n-Butyllithium | -78°C, THF | - | Lithiation at 2-position |

| 2 | Trimethyl borate | Room temp | 70-75 | Boronate formation |

| 3 | Hydrolysis | Aqueous acid | Converts boronate to boronic acid |

Transition-Metal-Catalyzed Coupling Reactions

Recent advances utilize transition-metal catalysis, especially copper and palladium, to facilitate C–H activation and subsequent boronic acid installation.

Ai et al. (2021) demonstrated copper-catalyzed intramolecular cyclization of benzothiophene derivatives to form benzofuran cores, which can be further functionalized with boronic acids.

Weng et al. (2022) employed copper chloride catalysis with salicylaldehyde derivatives and alkenes, enabling the formation of benzofuran derivatives with boronic acid groups through coupling reactions.

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| CuCl | Salicylaldehyde derivatives | DMF, 70°C, 12h | 45-93 | , |

| CuI | o-Hydroxy aldehydes + alkynes | Ethanol, reflux | 70-85 |

Multistep Synthesis from Phenolic Precursors

This route involves initial synthesis of phenolic compounds, followed by cyclization to benzofuran, and subsequent boronic acid functionalization.

- Phenols reacted with acyl chlorides or anhydrides under catalytic conditions to generate benzofuran intermediates, which are then subjected to borylation using diboron reagents.

- Phenol derivatives treated with acyl chlorides and phosphoric acid yielded benzofuran intermediates, which underwent borylation with bis(pinacolato)diboron (B2pin2) in the presence of a catalyst such as Pd(dppf)Cl2, producing this compound with yields around 65-70%.

| Starting Material | Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenol | Acyl chloride | Phosphoric acid | Reflux | - | Benzofuran precursor |

| Benzofuran | B2pin2 | Pd(dppf)Cl2 | 80°C, 24h | 65-70 | Borylation step |

Notable Research Findings and Innovations

Green Chemistry Approaches: Abtahi and Tavakol (2021) developed a one-pot, eco-friendly synthesis using deep eutectic solvents (ChCl.EG) and copper iodide catalysis, achieving yields of 70–91% for benzofuran derivatives, which can be further functionalized to introduce boronic acid groups.

Catalytic Strategies: The use of Lewis acids like boron trifluoride and boronic acids in regioselective cyclizations has been reported to facilitate boron incorporation directly during ring formation, streamlining the synthesis process.

Mechanistic Insights: Transition-metal catalysis often proceeds via C–H activation and oxidative addition steps, enabling regioselective boronic acid installation, which is crucial for subsequent applications in cross-coupling reactions.

Summary of Preparation Methods

Q & A

Q. What are the recommended methods for synthesizing Benzofuran-2,5-diboronic acid with high purity?

Methodology :

- Step 1 : Start with halogenated benzofuran derivatives (e.g., brominated or chlorinated precursors). Use Miyaura borylation, a common method for introducing boronic acid groups. This involves reacting the halogenated precursor with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO or THF .

- Step 2 : Purify the product via recrystallization using mixed solvents (e.g., ethanol/water) to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

- Key Considerations : Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of boronic acid groups.

Q. How should researchers characterize the structural integrity of this compound?

Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹¹B NMR to confirm boronic acid substitution patterns. For example, the ¹¹B NMR signal for boronic acids typically appears at δ 28–32 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ for C₈H₈B₂O₄: calc. 213.06, observed 213.05) .

- Infrared Spectroscopy (IR) : Look for B-O stretches near 1340–1310 cm⁻¹ and B-OH vibrations at 3200–3600 cm⁻¹ .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodology :

- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent hydrolysis and oxidation. Desiccate using silica gel or molecular sieves .

- Stability Tests : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor purity via HPLC; <5% degradation indicates acceptable stability .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound as a monomer?

Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or Pd₂(dba)₃ with ligands like SPhos or XPhos. Ligand choice affects coupling efficiency in polar aprotic solvents (e.g., DMF) .

- Solvent Optimization : Compare DMF, THF, and toluene. DMF often enhances solubility of aromatic substrates but may require higher temperatures (100–120°C) .

- Post-Reaction Analysis : Use GC-MS or MALDI-TOF to confirm polymer structure and molecular weight distribution .

Q. What strategies address contradictions in catalytic system efficiency when using this compound?

Methodology :

- Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Additive Screening : Introduce agents like CsF or K₃PO₄ to stabilize boronate intermediates. For example, CsF improves yields by 15–20% in electron-deficient systems .

- Cross-Validation : Compare results with structurally similar boronic acids (e.g., 2-bromophenylboronic acid) to isolate compound-specific effects .

Q. What analytical techniques are effective in resolving discrepancies in benzofuran-based polymer molecular weight distributions?

Methodology :

- Size-Exclusion Chromatography (SEC) : Use THF as the mobile phase with PS standards to determine Mn and Mw. Calibrate detectors (RI/UV) for accurate quantification .

- MALDI-TOF MS : Identify oligomerization by detecting repeating units (e.g., m/z increments of 212 Da for benzofuran monomers) .

- Dynamic Light Scattering (DLS) : Assess aggregation in solution-phase reactions, which may skew SEC results .

Q. How do electronic effects in the benzofuran core influence the reactivity of the boronic acid groups?

Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.